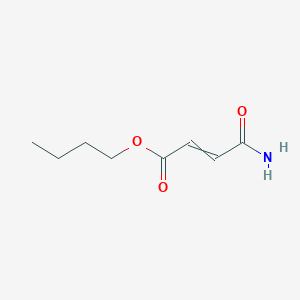![molecular formula C15H16N2O5 B14307069 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 114912-57-1](/img/structure/B14307069.png)
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with acetylating agents and 2,5-dimethoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of specific catalysts to achieve the desired transformations. Major products formed from these reactions include substituted piperazines, alcohols, amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione can be compared with other similar compounds, such as:
- 1-Acetyl-3-[(2,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- 1-Acetyl-3-[(2,6-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- 1-Acetyl-3-[(3,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione
These compounds share similar structural features but differ in the position of the methoxy groups on the aromatic ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
114912-57-1 |
|---|---|
Molekularformel |
C15H16N2O5 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
1-acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-8-14(19)16-12(15(17)20)7-10-6-11(21-2)4-5-13(10)22-3/h4-7H,8H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
JFIXWPILWOMXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(=O)NC(=CC2=C(C=CC(=C2)OC)OC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
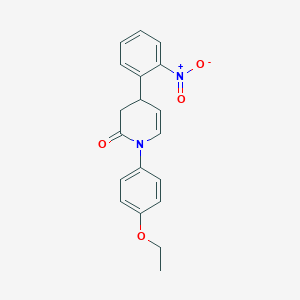
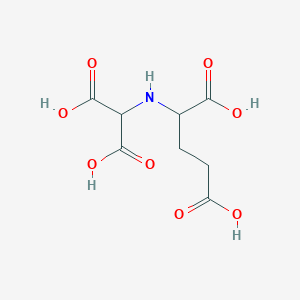
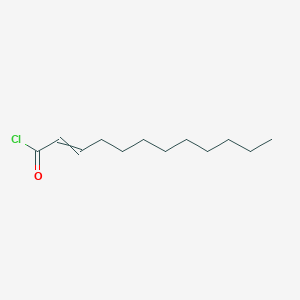
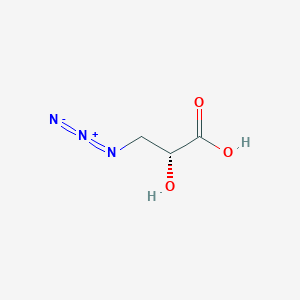
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)
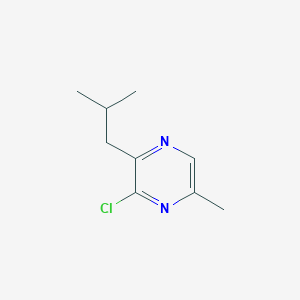
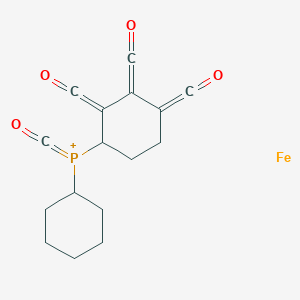
-lambda~5~-arsane](/img/structure/B14307048.png)
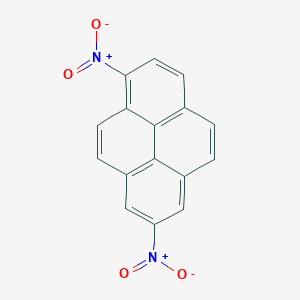

![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)

